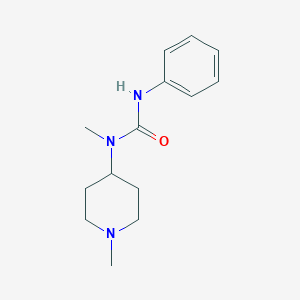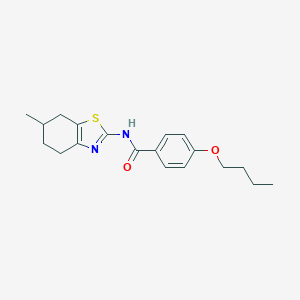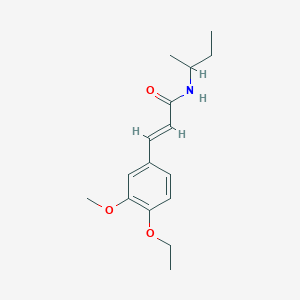![molecular formula C15H19N3OS B256692 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone](/img/structure/B256692.png)
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone is a chemical compound that belongs to the family of triazole derivatives. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting certain enzymes or proteins that are involved in disease progression. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. The compound also inhibits the activity of aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. The compound also has antioxidant properties and can scavenge free radicals. It has been shown to reduce the levels of glucose and glycosylated hemoglobin in diabetic animals. The compound has also been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone in lab experiments is its high yield and purity. The compound is relatively easy to synthesize and can be purified by recrystallization. Another advantage is its potential therapeutic properties, which make it a promising candidate for drug development.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the limitations is its low solubility in water, which can make it difficult to administer to animals. Another limitation is the lack of understanding of its mechanism of action, which makes it challenging to design experiments to test its efficacy.
Orientations Futures
There are several future directions that can be explored in the research of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. This can help in the design of more targeted and effective drugs.
Another direction is to explore the potential of this compound in combination therapy. It has been shown to enhance the efficacy of other drugs when used in combination. Therefore, it can be used in combination with other drugs to improve their therapeutic effects.
Conclusion
In conclusion, this compound is a promising compound that has potential therapeutic properties. It has been extensively studied for its biochemical and physiological effects and has shown promising results in the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and explore its potential in drug development.
Méthodes De Synthèse
The synthesis method of 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone involves the reaction of 4-isopropylbenzoyl chloride with 5-ethyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and the resulting product is purified by recrystallization. The yield of the product is high and the purity is also satisfactory.
Applications De Recherche Scientifique
2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-isopropylphenyl)ethanone has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. The compound has been tested on different cell lines and animal models, and the results have been encouraging.
Propriétés
Formule moléculaire |
C15H19N3OS |
|---|---|
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C15H19N3OS/c1-4-14-16-15(18-17-14)20-9-13(19)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,16,17,18) |
Clé InChI |
CFAVVJFKAGJXNZ-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)C(C)C |
SMILES canonique |
CCC1=NC(=NN1)SCC(=O)C2=CC=C(C=C2)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)

acetate](/img/structure/B256613.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[(Z)-1-pyridin-3-ylethylideneamino]acetamide](/img/structure/B256616.png)
![N'-[3-(2-furyl)acryloyl]-4-nitrobenzohydrazide](/img/structure/B256619.png)
![1-N',4-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedihydrazide](/img/structure/B256621.png)


![12-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B256632.png)


![N-[4-(3-aminoanilino)-6-piperidino-1,3,5-triazin-2-yl]-N,N-diphenylamine](/img/structure/B256635.png)